molecular formula C11H20N2O B1386417 N-(4-aminocyclohexyl)cyclobutanecarboxamide CAS No. 1154623-09-2

N-(4-aminocyclohexyl)cyclobutanecarboxamide

Cat. No. B1386417
CAS RN: 1154623-09-2
M. Wt: 196.29 g/mol
InChI Key: LRTPEVHCNZAXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminocyclohexyl)cyclobutanecarboxamide (ACHCA) is a cyclic amide that has been studied for its potential applications in various scientific research fields. ACHCA has been found to have a range of biochemical and physiological effects that make it a promising tool for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-(4-aminocyclohexyl)cyclobutanecarboxamide.
Biochemical and Physiological Effects
N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have a range of biochemical and physiological effects. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to reduce the production of pro-inflammatory molecules, reduce pain and inflammation, and protect against oxidative damage. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have anticonvulsant effects and to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

The use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments has several advantages. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide is relatively easy to synthesize and can be produced in a variety of concentrations and purity levels. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. However, there are also some limitations to the use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments. For example, the mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood, and there is a lack of long-term data on the safety and efficacy of N-(4-aminocyclohexyl)cyclobutanecarboxamide.

Future Directions

There are a number of potential future directions for the study of N-(4-aminocyclohexyl)cyclobutanecarboxamide. For example, further research is needed to better understand the mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide and to determine the long-term safety and efficacy of N-(4-aminocyclohexyl)cyclobutanecarboxamide. In addition, further research is needed to explore the potential applications of N-(4-aminocyclohexyl)cyclobutanecarboxamide in the treatment of pain, inflammation, and other diseases. Finally, further research is needed to develop new methods for the synthesis of N-(4-aminocyclohexyl)cyclobutanecarboxamide and to improve the purity and concentration of N-(4-aminocyclohexyl)cyclobutanecarboxamide for laboratory experiments.

Scientific Research Applications

N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have anti-inflammatory and analgesic properties, making it a potential tool for the treatment of pain and inflammation. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential as an anticonvulsant, as well as its potential to protect against oxidative damage and reduce the risk of certain diseases.

properties

IUPAC Name

N-(4-aminocyclohexyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h8-10H,1-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTPEVHCNZAXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-aminocyclohexyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.